Lipophilicity (XLogP3) Comparison: 3-(Allylamino)-N-methylpropanamide vs. 3-(Allylamino)-N-ethylpropanamide
The target compound displays an XLogP3-AA of −0.3, which is 0.4 log units lower than its N-ethyl analog (XLogP3-AA = 0.1) [1]. This difference arises solely from the replacement of the N-methyl group with an N-ethyl group—a single methylene insertion. In a medicinal chemistry context, a ΔlogP of 0.4 can alter predicted aqueous solubility, membrane permeability, and plasma protein binding in a compound-dependent manner [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.3 (PubChem computed, XLogP3 3.0) |
| Comparator Or Baseline | 3-(Allylamino)-N-ethylpropanamide (CAS 1040692-10-1): XLogP3-AA = 0.1 (PubChem computed, XLogP3 3.0) |
| Quantified Difference | ΔXLogP3 = 0.4 log units (target more hydrophilic by 0.4 log units) |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm, release 2019.06.18. |
Why This Matters
A 0.4 log unit lower lipophilicity predicts measurably higher aqueous solubility and potentially lower non-specific protein binding, which can influence assay buffer compatibility and apparent potency in biochemical screens.
- [1] PubChem Compound Summary CID 28307182 (target) XLogP3-AA = −0.3; CID 28307184 (N-ethyl analog) XLogP3-AA = 0.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-23). View Source
